
1-(2-Methoxyethyl)indole-7-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyethyl)indole-7-carbaldehyde is a chemical compound belonging to the indole family, which is known for its significant role in various biological and chemical processes Indole derivatives are prevalent in natural products and pharmaceuticals, making them a subject of extensive research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)indole-7-carbaldehyde typically involves the modification of the indole ring system. One common method is the Leimgruber–Batcho indole synthesis, which is a multi-step process starting from o-nitrotoluene and involving several key intermediates . The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Methoxyethyl)indole-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the aldehyde group to an alcohol.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-(2-Methoxyethyl)indole-7-carbaldehyde has diverse applications in scientific research:
Mécanisme D'action
The mechanism by which 1-(2-Methoxyethyl)indole-7-carbaldehyde exerts its effects involves interactions with various molecular targets. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, influencing their function. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, altering their activity .
Comparaison Avec Des Composés Similaires
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and as a precursor for biologically active molecules.
1-(2-Methoxyethyl)-7-methyl-1H-indole-2-carbaldehyde: Another indole derivative with similar synthetic routes and applications.
Uniqueness: 1-(2-Methoxyethyl)indole-7-carbaldehyde stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its methoxyethyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it an important subject of study for chemists, biologists, and industrial researchers alike.
Propriétés
Formule moléculaire |
C12H13NO2 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
1-(2-methoxyethyl)indole-7-carbaldehyde |
InChI |
InChI=1S/C12H13NO2/c1-15-8-7-13-6-5-10-3-2-4-11(9-14)12(10)13/h2-6,9H,7-8H2,1H3 |
Clé InChI |
ZREWJPOGHIEZLD-UHFFFAOYSA-N |
SMILES canonique |
COCCN1C=CC2=C1C(=CC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(3-Phenylmethoxypropylsulfonyl)phenyl]acetic acid](/img/structure/B13895183.png)
![(1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane;hydrochloride](/img/structure/B13895201.png)
![[5-Chloro-6-fluoro-1-(2-trimethylsilylethoxymethyl)pyrrolo[3,2-b]pyridin-2-yl]methanol](/img/structure/B13895206.png)
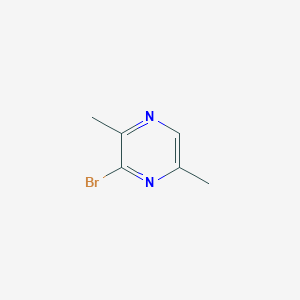
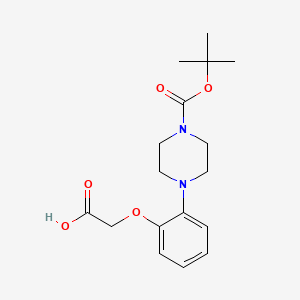

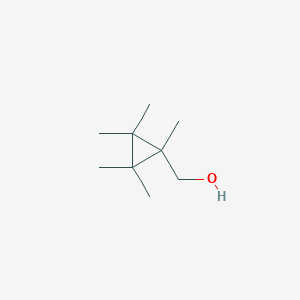
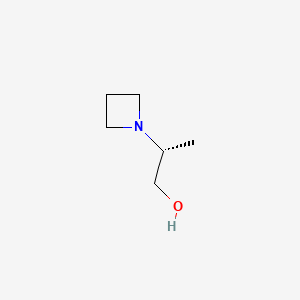

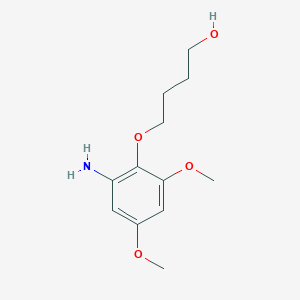

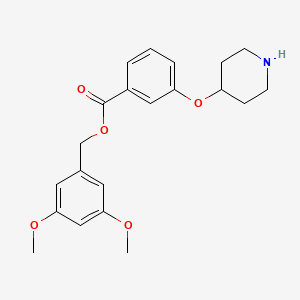
![Ethyl 3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate](/img/structure/B13895256.png)
